5-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
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Description
5-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H10N6O4S and its molecular weight is 334.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Compounds containing structural motifs such as 1,3,4-thiadiazole, isoxazole, and carboxamide have been synthesized and investigated for their chemical properties. For instance, a method for obtaining derivatives of 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide by acylation of hydrazones of oxamic acid thiohydrazides has been developed. Oxidation of the dihydrothiadiazole ring of the indicated products by hydrogen peroxide leads to the formation of 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides, demonstrating the chemical versatility of these compounds (Yarovenko et al., 2003).
Antimicrobial Activity
Compounds with 1,3,4-thiadiazole and isoxazole moieties have shown promise in antimicrobial applications. The synthesis and evaluation of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis highlight the potential of these compounds as antimycobacterial agents. Their biological properties were compared with unmodified polar isosteres, showing activities ranging from 0.5 to 16 times the potency of pyrazinamide (Gezginci et al., 1998).
Anticancer Activity
The exploration of novel pharmacophores containing thiazole moieties synthesized through facile and convenient methods has led to the identification of compounds with potent anticancer activities. For instance, certain derivatives have shown significant in vitro efficacy against Hepatocellular carcinoma cell lines, highlighting the therapeutic potential of these compounds in oncology research (Gomha et al., 2017).
Properties
IUPAC Name |
5-methyl-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4S/c1-5-3-7(18-22-5)9(19)14-11-13-8(4-21-11)10(20)15-12-17-16-6(2)23-12/h3-4H,1-2H3,(H,13,14,19)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZQQDCEMHXAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.